molecular formula C10H17N3 B2974536 5-(1-aminopropan-2-yl)-N,N-dimethylpyridin-2-amine CAS No. 1514737-84-8

5-(1-aminopropan-2-yl)-N,N-dimethylpyridin-2-amine

Cat. No.: B2974536
CAS No.: 1514737-84-8
M. Wt: 179.267
InChI Key: MPHPTEGYRCFLJJ-UHFFFAOYSA-N
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Description

5-(1-aminopropan-2-yl)-N,N-dimethylpyridin-2-amine is a chemical compound that belongs to the class of amines This compound features a pyridine ring substituted with an aminopropyl group and two methyl groups on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-aminopropan-2-yl)-N,N-dimethylpyridin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with 1-aminopropan-2-ylamine in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Another approach involves the reductive amination of 2-pyridinecarboxaldehyde with 1-aminopropan-2-ylamine using a reducing agent such as sodium triacetoxyborohydride. This method is advantageous due to its mild reaction conditions and high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as improved reaction control, higher efficiency, and scalability. The use of solid catalysts and environmentally benign solvents is also explored to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(1-aminopropan-2-yl)-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux conditions.

    Substitution: N-bromosuccinimide in carbon tetrachloride at elevated temperatures.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

5-(1-aminopropan-2-yl)-N,N-dimethylpyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1-aminopropan-2-yl)-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit catalytic activity in various chemical reactions. Additionally, the compound’s amine group can participate in hydrogen bonding and electrostatic interactions, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-(1-aminopropan-2-yl)pyridine: Similar structure but lacks the dimethyl substitution on the nitrogen atom.

    N,N-dimethyl-2-aminopyridine: Similar structure but lacks the aminopropyl group.

    2-aminopyridine: Basic structure without any additional substituents.

Uniqueness

5-(1-aminopropan-2-yl)-N,N-dimethylpyridin-2-amine is unique due to the presence of both the aminopropyl group and the dimethyl substitution on the nitrogen atom. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-(1-aminopropan-2-yl)-N,N-dimethylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-8(6-11)9-4-5-10(12-7-9)13(2)3/h4-5,7-8H,6,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPHPTEGYRCFLJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CN=C(C=C1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1514737-84-8
Record name 5-(1-aminopropan-2-yl)-N,N-dimethylpyridin-2-amine
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